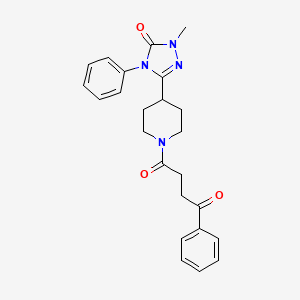

1-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

5-HT2 Antagonist Activity

A study by Watanabe et al. (1992) investigated the synthesis and 5-HT2 antagonist activity of derivatives related to the compound . The research found that certain derivatives displayed potent 5-HT2 antagonist activity, surpassing known antagonists like ritanserin, and lacking alpha 1 antagonist activity in vivo. This suggests the potential application of these derivatives in the development of novel 5-HT2 receptor antagonists, which could be significant in the field of neuropsychopharmacology (Watanabe et al., 1992).

Efficient Synthesis of Amino Acids

Cal et al. (2012) described an efficient "one-pot" synthesis process using related dione compounds to produce Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA). This method yields these compounds with high purity and efficiency, indicating the utility of similar diones in the streamlined synthesis of important amino acids (Cal et al., 2012).

Role in Organic Reactions

The research by Zolfigol et al. (2006) demonstrated the use of a phenyl-1,2,4-triazole-3,5-dione derivative as an effective oxidizing agent in organic reactions. This study illustrates the potential role of similar dione compounds in facilitating certain types of organic transformations, particularly oxidation reactions under mild conditions (Zolfigol et al., 2006).

Applications in Chemistry of Schiff Bases

The study by Bhowmik et al. (2011) focused on the synthesis and characterization of nickel(II) and copper(II) complexes with Schiff base ligands derived from 1-phenylbutane-1,3-dione, a compound structurally similar to the one . This indicates the potential application of similar diones in the synthesis of metal complexes, which are significant in various areas of coordination chemistry (Bhowmik et al., 2011).

Synthesis of Novel Organic Compounds

Research by Collins et al. (1999) explored the oxidative behavior of 1-methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one, leading to the formation of various novel compounds. This study highlights the reactivity of similar triazin-diones and their role in the synthesis of new organic molecules, which can have implications in medicinal chemistry and material science (Collins et al., 1999).

Potential in Magnetic Material Synthesis

Mei et al. (2012) synthesized novel ring-like compounds using 4,4,4-trifluoro-1-phenylbutane-1,3-dione as a coligand, revealing their single-molecule magnet behavior. This demonstrates the potential application of similar diones in the development of magnetic materials, which could have significant implications in the field of materials science and nanotechnology (Mei et al., 2012).

Solubility and Partitioning in Drug Development

Volkova et al. (2020) studied the solubility and partitioning processes of a 1,2,4-triazole compound in biologically relevant solvents, showcasing its potential as an antifungal compound. This research underscores the importance of understanding the solubility and distribution characteristics of similar compounds in drug development, particularly for antifungal applications (Volkova et al., 2020).

Propriétés

IUPAC Name |

1-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-26-24(31)28(20-10-6-3-7-11-20)23(25-26)19-14-16-27(17-15-19)22(30)13-12-21(29)18-8-4-2-5-9-18/h2-11,19H,12-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWNPWNJRHUWLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CCC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide](/img/structure/B2610609.png)

![N-cyano-N-{[2-(2,6-difluorophenyl)-1,3-oxazol-4-yl]methyl}aniline](/img/structure/B2610610.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2610612.png)

![3-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2610613.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2610614.png)

![N-[3-(1-methyl-1H-1,3-benzodiazol-2-yl)propyl]butanamide](/img/structure/B2610615.png)

![8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2610616.png)

![1-phenyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B2610617.png)

![N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B2610627.png)

![5-(3-fluorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2610628.png)

![N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide](/img/structure/B2610630.png)